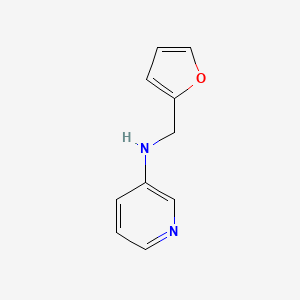
2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a bromophenyl group, a sulfonyl group, and a triazolone core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting with the preparation of the triazolone core. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biological effects.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antifungal, antibacterial, or anticancer agent.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfonyl groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The triazolone core may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall biological activity .
Comparison with Similar Compounds
Similar compounds to 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one include other triazoles and sulfonyl-containing molecules. For example:
1,2,4-Triazole derivatives: These compounds share the triazole core and exhibit similar biological activities, such as antifungal and antibacterial properties.
Sulfonyl-containing compounds: Molecules like sulfonamides and sulfonylureas also feature the sulfonyl group and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-4-butyl-5-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S/c1-2-3-13-21-17(14-7-5-4-6-8-14)20-22(18(21)23)26(24,25)16-11-9-15(19)10-12-16/h4-12H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKCMXVELCATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN(C1=O)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2598161.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2598169.png)
![3-Aminobicyclo[1.1.1]pentane-1-sulfonamide hydrochloride](/img/structure/B2598172.png)

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)


